2-[2-(2-Aminophenoxy)ethoxy]-4-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-Aminophenoxy)ethoxy]-4-nitroaniline is an organic compound with the molecular formula C14H16N2O2. It is a white to light yellow crystalline solid that is slightly soluble in DMSO and methanol when heated . This compound is primarily used in the synthesis of high-grade organic pigments, specifically Pigment Yellow 180 .
Preparation Methods
The synthesis of 2-[2-(2-Aminophenoxy)ethoxy]-4-nitroaniline involves several steps. One common method includes the following steps :
Starting Materials: 1,2-bis(o-nitrophenoxy)ethane, a nickel-based catalyst, activated carbon, and an alcohol solvent.
Reaction Conditions: The reaction mixture is placed in a reaction vessel, nitrogen is fed for displacement, and then hydrogen is introduced. The temperature is raised to 60-100°C, and the pressure is maintained at 0.2-2 MPa.
Hydrogenation: The hydrogenation reaction is carried out until the pressure remains constant for 20-30 minutes.
Filtration and Crystallization: After the reaction, the mixture is filtered at 60-70°C to remove the catalyst and activated carbon. The filtrate is then cooled, crystallized, filtered, and dried to obtain the final product.
This method is advantageous due to its high yield (over 90%) and high purity (over 99%) of the product .
Chemical Reactions Analysis
2-[2-(2-Aminophenoxy)ethoxy]-4-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using hydrogenation with a nickel catalyst.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Oxidation: The compound can undergo oxidation reactions under specific conditions.
Common reagents used in these reactions include hydrogen gas, nickel catalysts, and various electrophiles . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-(2-Aminophenoxy)ethoxy]-4-nitroaniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-(2-Aminophenoxy)ethoxy]-4-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino and nitro groups allow it to participate in various biochemical reactions, influencing molecular pathways and cellular processes .
Comparison with Similar Compounds
2-[2-(2-Aminophenoxy)ethoxy]-4-nitroaniline can be compared with similar compounds such as:
2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine: This compound is used as a building block for fluorescent dyes and has applications in medical research.
2-[2-(2-Aminophenoxy)ethoxy]ethoxy]aniline: Known for its use in biochemistry and physiology research.
These compounds share similar structural features but differ in their specific applications and properties, highlighting the uniqueness of this compound in its specific uses and reactions.
Properties
Molecular Formula |
C14H15N3O4 |
---|---|
Molecular Weight |
289.29 g/mol |
IUPAC Name |
2-[2-(2-aminophenoxy)ethoxy]-4-nitroaniline |
InChI |
InChI=1S/C14H15N3O4/c15-11-3-1-2-4-13(11)20-7-8-21-14-9-10(17(18)19)5-6-12(14)16/h1-6,9H,7-8,15-16H2 |
InChI Key |
LXWLJPUHUPXPCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)OCCOC2=C(C=CC(=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.